3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
説明
特性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-5,11,13-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSHEPYBQPSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in drug development due to their ability to interact with various biological targets. This article reviews the biological activity of this specific oxadiazole derivative, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole consists of an oxadiazole ring fused with a pyrrolidine moiety and an oxolane carbonyl group. This unique arrangement contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Parikh et al. (2020) highlighted the effectiveness of substituted 1,2,4-oxadiazoles against Mycobacterium tuberculosis, with compounds showing minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4a | Mycobacterium tuberculosis | 0.045 | Parikh et al. (2020) |
| 4b | Escherichia coli | 10 | Kumar et al. (2011) |
| 4i | Candida albicans | 5 | Dhumal et al. (2018) |
Antiparasitic Activity
The oxadiazole scaffold has been explored for its potential in treating parasitic infections. A review by Kumar et al. (2011) indicated that derivatives containing the oxadiazole ring have shown promise as antiparasitic agents, particularly against protozoan and helminthic infections .
The biological activity of 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that oxadiazoles can inhibit key enzymes involved in microbial metabolism.
- Receptor Interaction : The compound may interact with various receptors due to its structural properties, potentially leading to downstream effects on cell signaling pathways.
Case Study 1: Anti-Tubercular Activity
Villemagne et al. (2020) synthesized new oxadiazole compounds aimed at inhibiting EthR in Mycobacterium tuberculosis. The study reported that certain derivatives exhibited enhanced solubility and reduced metabolism, indicating a favorable pharmacokinetic profile .
Case Study 2: Antifungal Properties
In another study focusing on antifungal activity, compounds derived from the oxadiazole scaffold were tested against Candida albicans. The results indicated significant antifungal activity for specific derivatives, suggesting their potential use in treating fungal infections .
類似化合物との比較
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
- Structural Features : Both feature a pyrrolidine ring substituted with a phenylethyl group and a 4-pyridyl-oxadiazole moiety. The stereochemistry (R vs. S) at the pyrrolidine’s 3-position distinguishes them .
- Synthesis : Prepared via nucleophilic substitution using (3S)- or (3R)-1-(2-phenylethyl)pyrrolidin-3-ol, followed by cyclization.
- Relevance : These compounds were synthesized as part of antiviral research targeting SARS-CoV-2 replication, highlighting the importance of stereochemistry in modulating activity .
Piperidine-Substituted 1,2,4-Oxadiazoles
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole (3z)
- Structural Features : Contains a piperidine ring substituted with a butenyl group and a trifluoromethylphenyl-oxadiazole.
- Synthesis : Achieved via iridium-catalyzed enantioselective amination (97% ee) using crotyl acetate and 5-(piperidin-4-yl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole .
- Key Data : High enantiopurity (97% ee) underscores the role of stereochemistry in optimizing pharmacokinetic properties .
5-(1-(4-Fluorobenzyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (6f)
- Structural Features : Incorporates a 4-fluorobenzyl-piperidine and p-tolyl-oxadiazole.
Fluorinated and Antimicrobial 1,2,4-Oxadiazoles
5-(1H-1,2,3-Triazol-4-yl)-1,2,4-oxadiazole Derivatives
- Structural Features : Triazole-substituted oxadiazoles with variable aryl groups (e.g., 4-fluorophenyl).
- Activity : Demonstrated antimicrobial efficacy against C. albicans, S. aureus, and E. coli via agar diffusion tests .
Comparative Analysis Table
Key Research Findings
Stereochemical Impact : Enantioselective synthesis (e.g., 97% ee in 3z) highlights the critical role of chirality in optimizing bioactivity and metabolic stability .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 3z) enhance metabolic resistance.
- Lipophilic substituents (e.g., phenylethyl in 1a/1b) improve membrane permeability for antiviral activity .
Biological Relevance :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, and what catalysts or conditions are critical for high yields?
- Methodology : Multi-step synthesis typically involves (1) coupling oxolane-3-carboxylic acid with 4-phenylpyrrolidine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt), followed by (2) cyclization with hydroxylamine or nitrile precursors to form the 1,2,4-oxadiazole ring. Catalysts like Cs₂CO₃ (300 mol%) in DME at 50°C have been shown to achieve >90% yield in analogous oxadiazole syntheses .
- Key Data : Reaction optimization (e.g., solvent polarity, temperature) is critical. For example, DME as a solvent improves regioselectivity, while excess base (e.g., Cs₂CO₃) minimizes side reactions .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments (e.g., oxolane methylene protons at δ 3.5–4.0 ppm) and carbonyl groups (δ ~170 ppm) .
- HRMS : For exact mass verification (e.g., ESI+ mode, error <2 ppm) .
- FTIR : To identify oxadiazole C=N stretches (~1600 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening (e.g., anticancer, antimicrobial)?
- Methodology :
- Anticancer : MTT assay on cell lines (e.g., T47D breast cancer) with IC₅₀ determination. Flow cytometry can assess apoptosis (e.g., Annexin V/PI staining) .
- Antimicrobial : Broth microdilution (MIC values) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology : Systematically modify substituents:
- Oxolane ring : Replace with smaller (tetrahydrofuran) or bulkier (azepane) rings to assess steric effects.
- Phenyl group : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic properties .
- Oxadiazole core : Test 1,3,4-oxadiazole vs. 1,2,4-isomers for target selectivity.
- Case Study : In analogous compounds, 5-(3-chlorothiophen-2-yl) substitution improved apoptosis induction by 10-fold compared to unsubstituted derivatives .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Target Identification : Use photoaffinity labeling (e.g., biotinylated probes) to identify binding partners (e.g., TIP47 protein in apoptosis induction) .
- Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .
- Data Interpretation : Low activity in certain lines (e.g., colorectal) may stem from efflux pump expression (e.g., P-gp), assessed via verapamil inhibition studies .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- PK Studies : Administer IV/PO in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution. For example, MX-1 xenograft models validated oxadiazole derivatives with 40% tumor growth inhibition .
- Toxicity : Acute toxicity (OECD 423) and hERG channel inhibition assays (patch-clamp) to assess cardiac risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
